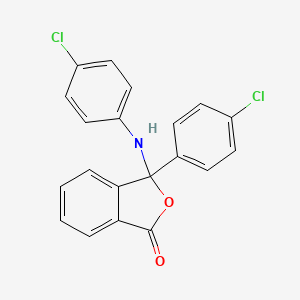![molecular formula C26H25N3O3 B11091616 (4E)-4-{[6-ethoxy-2-(piperidin-1-yl)quinolin-3-yl]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B11091616.png)
(4E)-4-{[6-ethoxy-2-(piperidin-1-yl)quinolin-3-yl]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-1-(6-ETHOXY-2-PIPERIDINO-3-QUINOLYL)METHYLIDENE]-2-PHENYL-1,3-OXAZOL-5(4H)-ONE is a complex organic compound that features a quinoline, piperidine, and oxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-1-(6-ETHOXY-2-PIPERIDINO-3-QUINOLYL)METHYLIDENE]-2-PHENYL-1,3-OXAZOL-5(4H)-ONE typically involves multi-step organic reactions. One common method is the condensation of 6-ethoxy-2-piperidino-3-quinolinecarboxaldehyde with 2-phenyl-1,3-oxazol-5(4H)-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-[(E)-1-(6-ETHOXY-2-PIPERIDINO-3-QUINOLYL)METHYLIDENE]-2-PHENYL-1,3-OXAZOL-5(4H)-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can yield piperidine derivatives with altered functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the quinoline or oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce various piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-[(E)-1-(6-ETHOXY-2-PIPERIDINO-3-QUINOLYL)METHYLIDENE]-2-PHENYL-1,3-OXAZOL-5(4H)-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to interact with various biological targets makes it a valuable tool in biochemical assays.
Medicine
In medicinal chemistry, 4-[(E)-1-(6-ETHOXY-2-PIPERIDINO-3-QUINOLYL)METHYLIDENE]-2-PHENYL-1,3-OXAZOL-5(4H)-ONE has potential applications as a therapeutic agent. Its structure suggests that it may exhibit pharmacological activities such as antimicrobial, anticancer, or anti-inflammatory effects.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with enhanced stability, reactivity, or other desired characteristics.
Mechanism of Action
The mechanism of action of 4-[(E)-1-(6-ETHOXY-2-PIPERIDINO-3-QUINOLYL)METHYLIDENE]-2-PHENYL-1,3-OXAZOL-5(4H)-ONE involves its interaction with specific molecular targets. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death. The piperidine and oxazole rings may interact with proteins, inhibiting their activity and affecting various cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-1-(6-METHOXY-2-PIPERIDINO-3-QUINOLYL)METHYLIDENE]-2-PHENYL-1,3-OXAZOL-5(4H)-ONE
- 4-[(E)-1-(6-ETHOXY-2-MORPHOLINO-3-QUINOLYL)METHYLIDENE]-2-PHENYL-1,3-OXAZOL-5(4H)-ONE
Uniqueness
Compared to similar compounds, 4-[(E)-1-(6-ETHOXY-2-PIPERIDINO-3-QUINOLYL)METHYLIDENE]-2-PHENYL-1,3-OXAZOL-5(4H)-ONE is unique due to its specific combination of functional groups. The presence of the ethoxy group on the quinoline ring and the piperidine moiety enhances its reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C26H25N3O3 |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
(4E)-4-[(6-ethoxy-2-piperidin-1-ylquinolin-3-yl)methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C26H25N3O3/c1-2-31-21-11-12-22-19(16-21)15-20(24(27-22)29-13-7-4-8-14-29)17-23-26(30)32-25(28-23)18-9-5-3-6-10-18/h3,5-6,9-12,15-17H,2,4,7-8,13-14H2,1H3/b23-17+ |
InChI Key |
GBPIQEDNPUNPFP-HAVVHWLPSA-N |
Isomeric SMILES |
CCOC1=CC2=CC(=C(N=C2C=C1)N3CCCCC3)/C=C/4\C(=O)OC(=N4)C5=CC=CC=C5 |
Canonical SMILES |
CCOC1=CC2=CC(=C(N=C2C=C1)N3CCCCC3)C=C4C(=O)OC(=N4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tetrahydro-2,3b,6a-triazacyclopenta[a]pentalene-1,3-dione, 2-(4-fluorophenyl)-7-pyridin-4-yl-](/img/structure/B11091537.png)
![1-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]-4-(diphenylmethyl)piperazine](/img/structure/B11091544.png)
![(2E)-3-{4-[(2-chlorobenzyl)oxy]phenyl}-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide](/img/structure/B11091551.png)
![11-(3-fluorophenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11091556.png)
![N-[4-(difluoromethoxy)phenyl]-2-({5-[(4-methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B11091561.png)
![8-Ethyl-2-(4-{[(2-methylphenyl)carbonyl]carbamothioyl}piperazin-1-yl)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B11091568.png)
![11-(4-chlorophenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11091571.png)

![N-[1,3-dimethyl-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzenesulfonamide](/img/structure/B11091585.png)
![1-(2,4-dichlorophenyl)-2-[5,6-dihydro-4H-1,3-thiazin-2-yl(4-ethylphenyl)amino]ethanone](/img/structure/B11091586.png)
![1-{4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-1,3,5-triazin-2-yl}-1H-benzotriazole](/img/structure/B11091590.png)

![2-(5-bromo-2,4'-dioxo-3'-phenyl-3',4'-dihydro-1'H-spiro[indole-3,2'-quinazolin]-1(2H)-yl)-N,N-diethylacetamide](/img/structure/B11091607.png)
![2-Amino-1'-(2-chlorobenzoyl)-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B11091610.png)
